molecular formula C4H8N2O B030754 Piperazin-2-one CAS No. 5625-67-2

Piperazin-2-one

Cat. No. B030754
CAS RN: 5625-67-2
M. Wt: 100.12 g/mol
InChI Key: IWELDVXSEVIIGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Piperazin-2-one and its derivatives involves several methods, including catalytic reactions and one-pot synthesis techniques. Piperazine has been used as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showing high yields and short reaction times (Yousefi, Goli-Jolodar, & Shirini, 2018). Additionally, efficient and versatile synthesis methods for piperazine-2-carboxamides have been described, utilizing a one-pot, 4-component Ugi condensation process (Rossen, Sager, & Dimichele, 1997).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including Piperazin-2-one, often features a twist-boat conformation due to A(1,3) strain, with trans stereochemistry confirmed by X-ray crystallography (Cochran & Michael, 2008). The chairlike structure of the piperazine ring facilitates the formation of diverse polymers and complexes with significant applications in material science and medicinal chemistry.

Chemical Reactions and Properties

Piperazin-2-ones undergo various chemical reactions, including cascade assembly processes to form 3-(trifluoromethyl)piperazin-2-ones, demonstrating the influence of substituent groups on reaction pathways (Rulev et al., 2013). The regioselective functionalization of piperazin-2-ones, based on pseudodipeptides, highlights the potential for molecular diversity generation (Valdivielso et al., 2013).

Physical Properties Analysis

The physical properties of Piperazin-2-one derivatives, including solubility and crystalline structure, are closely linked to their molecular conformation and the presence of substituent groups. Studies on 1,4-piperazine-2,5-diones have explored their hydrogen-bonding networks and polymorphic crystalline forms, providing insights into their physical characteristics and applications in crystal engineering (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of Piperazin-2-one are significantly influenced by the presence of functional groups, which affect its reactivity and interaction with other molecules. The synthesis and characterization of 2-(trifluoromethyl)piperazine using NMR and X-ray photoelectron spectroscopy have revealed the impact of the trifluoromethyl group on its chemical properties (Jenneskens et al., 2010).

Safety And Hazards

Piperazin-2-one may cause serious eye irritation, respiratory irritation, and skin irritation . It may also cause an allergic skin reaction . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

Future Directions

There has been recent progress in the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles . The development of new methods for asymmetric synthesis, especially of relevant saturated N-heterocycles, is a focus of synthetic organic and medicinal chemists .

properties

IUPAC Name

piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWELDVXSEVIIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282698
Record name Piperazin-2-one
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazin-2-one

CAS RN

5625-67-2
Record name Piperazinone
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Record name Piperazinone
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Record name 2-Piperazinone
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Record name Piperazin-2-one
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Record name PIPERAZINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
699
Citations
T Yamashita, E Tsuru, E Banjyo, M DOE… - Chemical and …, 1997 - jstage.jst.go.jp
… for la-OEt are 3.51 and 5.08 (ppm), and those for rla-OEt are 5.22 and 3.70 (ppm), respectively, supporting our belief that the Ala residue of la-OEt is situated on the piperazin2-one ring, …
Number of citations: 14 www.jstage.jst.go.jp
J Iwanejko, M Samadaei, M Pinter, D Senfter… - Materials, 2021 - mdpi.com
… We turned our attention towards the synthesis of monocyclic compounds, such as 3-hydroxy-3-(trifluoromethyl)piperazin-2-one 6, by conducting the reactions of ketoesters with …
Number of citations: 8 www.mdpi.com
J Sanchez-Cespedes, CL Moyer, LR Whitby, DL Boger… - Antiviral research, 2014 - Elsevier
… functional assays, we identified a hit piperazin-2-one, 15D8, which substantially inhibited … However, the piperazin-2-one that was active against arenavirus did not inhibit Ad infection, …
Number of citations: 35 www.sciencedirect.com
KM Korch, C Eidamshaus, DC Behenna… - Angewandte Chemie …, 2015 - Wiley Online Library
… It is likely that the low acidity of the α-hydrogen atom of the monosubstituted piperazin-2-one substrate and product is key to obtaining a high yield of the monoallylated product. Given …
Number of citations: 86 onlinelibrary.wiley.com
T YAMASHITA, E HATAMOTO… - Chemical and …, 1996 - jstage.jst.go.jp
… It was found in GPI assay that the change [from (S) to (R)] of the configuration of phenylalanine residues in the eXX’ and the substitution of the piperazin2-one ring with the piperazine …
Number of citations: 13 www.jstage.jst.go.jp
RO Argüello-Velasco, B Dziuk, B Zarychta… - ACS …, 2019 - ACS Publications
… Piperazin-2-one reacted differently yielding mixture of cis- and trans- piperazine-2,3-diyl-bisphosphonates (compounds 10 and 11). Since cytosine could be considered as an analogue …
Number of citations: 4 pubs.acs.org
AM Valdivielso, P Ventosa‐Andrés… - European Journal of …, 2013 - Wiley Online Library
… C 2 6 In addition, the piperazin-2-one skeleton has been used to … synthesis of chiral piperazin-2-one derivatives with diverse … to the search for piperazin-2-one-based peptidomimetics …
S Meninno, A Lattanzi - The Journal of Organic Chemistry, 2023 - ACS Publications
… Optically active piperazin-2-one and morpholine/morpholin-2-one containing drugs and … Optically active piperazin-2-one and morpholine/morpholin-2-one containing drugs and …
Number of citations: 4 pubs.acs.org
J DiMaio, B Belleau - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… Using D-tyrosine as starting material gives the (3R,6S)-piperazin-2-one. We infer that the conformation of the 3-hydroxybenzyl substituent of the enamide (7) must be such that in the …
Number of citations: 71 pubs.rsc.org
RH Bradbury, R Callis, GR Carr, H Chen… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery and optimization of a series of bivalent bromodomain and extraterminal inhibitors. Starting with the observation of BRD4 activity of compounds from a …
Number of citations: 75 pubs.acs.org

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